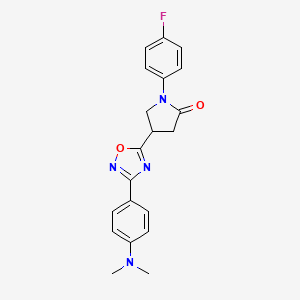

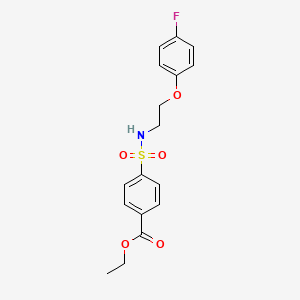

ethyl 4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of catalysts and specific reagents to achieve the desired molecular structure. For example, Dai et al. (2013) described the synthesis of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates, showcasing a method that might be akin to synthesizing compounds with similar complexity, such as ethyl 4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)benzoate (Dai, Cai, & Wen, 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been elucidated using techniques like X-ray crystallography. Manolov, Morgenstern, and Hegetschweiler (2012) determined the structure of a similar compound, showcasing the importance of intramolecular hydrogen bonding in stabilizing the molecule's structure (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds of similar complexity involve transformations under specific conditions. For instance, Tanikaga et al. (1984) explored the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates, leading to the formation of ethyl (2E,4E)-2,4-alkadienoates, highlighting the types of reactions that this compound might undergo under similar conditions (Tanikaga, Nozaki, Nishida, & Kaji, 1984).

Physical Properties Analysis

The physical properties of compounds are influenced by their molecular structure. Although specific data on this compound is scarce, research on similar compounds can provide insights. For example, compounds exhibiting mesomorphic properties, as discussed by Dai et al. (2013), suggest that this compound may also display unique physical properties due to its structural complexity.

Chemical Properties Analysis

The chemical properties of such compounds are often determined by their functional groups and molecular framework. Studies on similar molecules indicate that the presence of specific substituents can significantly affect their reactivity and interaction with other molecules. For instance, the study by Pomeisl, Kvíčala, and Paleta (2006) on the transformation of ethyl (E)- and (Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoates to target molecules through bromination and cyclisation processes showcases the complex chemical behavior that compounds like this compound might exhibit (Pomeisl, Kvíčala, & Paleta, 2006).

Aplicaciones Científicas De Investigación

Anaerobic Transformation in Sediment

Research has explored the anaerobic transformation of phenolic compounds, including fluorophenols, to benzoates, indicating a potential pathway for the degradation or alteration of similar compounds in environmental settings. For instance, an investigation into the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium derived from freshwater sediment showed that fluorobenzoic acids could accumulate from the transformation of isomeric fluorophenols. This study provides insight into the possible environmental transformations and interactions of compounds structurally related to ethyl 4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)benzoate in sedimentary anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Role in Juvenile Hormone Antagonism

Another study focused on the synthesis and biological activity of novel anti-juvenile hormone agents, including derivatives structurally similar to this compound. These compounds, when applied to the silkworm Bombyx mori, induced precocious metamorphosis, suggesting a deficiency in juvenile hormone, indicating potential applications in controlling insect populations or studying hormone pathways (Kuwano, Fujita, Furuta, & Yamada, 2008).

Material Science and Liquid Crystals

In the field of material science, research on new fluorinated monomers containing an ester function in the spacer has led to the synthesis of compounds with structures related to this compound. These monomers, used to produce side chain liquid crystalline polysiloxanes, exhibited high smectogen properties and thermotropic polymorphism, indicating potential applications in the development of novel liquid crystal materials (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Environmental Biodegradation

A study on the biodegradation of chlorimuron-ethyl, a long-term residual sulfonylurea herbicide, by Rhodococcus sp. D310-1, provides insights into microbial strategies for the removal of persistent environmental pollutants. Although not directly related to this compound, this research highlights the potential for microbial degradation pathways to be applied to a wide range of sulfonylurea-based compounds, offering perspectives on environmental mitigation strategies (Li et al., 2016).

Propiedades

IUPAC Name |

ethyl 4-[2-(4-fluorophenoxy)ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO5S/c1-2-23-17(20)13-3-9-16(10-4-13)25(21,22)19-11-12-24-15-7-5-14(18)6-8-15/h3-10,19H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBPSDHIJPZSKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2497975.png)

![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)

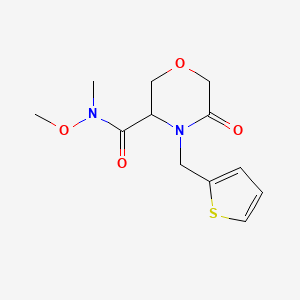

![8-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497981.png)

![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)

![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)